molecular formula C10H8FNS B595576 4-(2-Fluorophenyl)-2-methylthiazole CAS No. 1355248-06-4

4-(2-Fluorophenyl)-2-methylthiazole

Cat. No.: B595576
CAS No.: 1355248-06-4
M. Wt: 193.239
InChI Key: GCZHKMJJVUOWMY-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-methylthiazole: is a heterocyclic compound characterized by a thiazole ring substituted with a fluorophenyl group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-2-methylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with α-bromoacetone to form an intermediate, which then undergoes cyclization with sulfur to yield the desired thiazole compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can optimize reaction conditions, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)-2-methylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any functional groups present on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

Chemistry: 4-(2-Fluorophenyl)-2-methylthiazole is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.

Biology: The compound has been studied for its potential as a ligand in biochemical assays, where it can interact with specific proteins or enzymes.

Medicine: Research has explored the use of this compound derivatives in the development of pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the materials science field, this compound is investigated for its potential use in the development of advanced materials, such as polymers with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-methylthiazole depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. For example, it could interact with nucleoside transporters, affecting the transport and metabolism of nucleosides within cells. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the derivatives used.

Comparison with Similar Compounds

    4-(2-Fluorophenyl)piperazin-1-ylmethyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a known inhibitor of equilibrative nucleoside transporters and shares the fluorophenyl group with 4-(2-Fluorophenyl)-2-methylthiazole.

    2-(2-Fluorophenyl)-4,5-dihydrothiazole: Another thiazole derivative with a fluorophenyl group, but differing in the position and saturation of the thiazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the fluorophenyl and methyl groups on the thiazole ring can confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-fluorophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZHKMJJVUOWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732459
Record name 4-(2-Fluorophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-06-4
Record name Thiazole, 4-(2-fluorophenyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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